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Compound of Interest

Compound Name:
2,3-Dihydro-1,5-benzoxazepin-

4(5h)-one

CAS No.: 704-48-3

Cat. No.: B1355072

Get Quote

Executive Summary
The 1,5-benzoxazepine scaffold represents a privileged class of heterocyclic compounds in

medicinal chemistry, distinct from its widely commercialized sulfur (benzothiazepine) and

nitrogen (benzodiazepine) analogs. Characterized by a benzene ring fused to a seven-

membered oxazepine ring containing one nitrogen and one oxygen atom, this core structure

exhibits versatile pharmacological activities, including potent anticancer, antimicrobial, and

CNS-modulating effects.

This technical guide provides a rigorous analysis of the synthetic methodologies and structure-

activity relationships (SAR) of 1,5-benzoxazepines. It is designed for drug discovery scientists

requiring actionable protocols and mechanistic insights to leverage this scaffold in therapeutic

development.

Part 1: Synthetic Strategies & Mechanisms
Core Synthetic Pathway: The Chalcone Route
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The most robust and widely adopted method for constructing the 1,5-benzoxazepine skeleton

involves the cyclocondensation of o-aminophenol with

-unsaturated ketones (chalcones). This route is preferred for its modularity, allowing diverse
substitution patterns on the aromatic rings.

Reaction Mechanism
The formation of the 1,5-benzoxazepine ring typically proceeds via a two-step sequence. The

specific order of bond formation depends on the reaction conditions (acidic vs. basic) and the

electronic nature of the substrates.

Step 1: Schiff Base Formation (Imine Condensation): The more nucleophilic amino group (

) of o-aminophenol attacks the carbonyl carbon of the chalcone, eliminating water to form an
imine intermediate.

Step 2: Intramolecular Michael Addition: The hydroxyl group (

), activated by the base, acts as a nucleophile and attacks the

-carbon of the

-unsaturated system, closing the seven-membered ring.

Note on Regioselectivity: While the amino group is generally more nucleophilic, under strong

Lewis acid catalysis, the sequence may invert (Michael addition first, followed by

condensation). However, the base-catalyzed route described below predominantly follows the

Imine

Cyclization pathway.
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Figure 1: Mechanistic pathway for the base-catalyzed synthesis of 1,5-benzoxazepines.

Validated Experimental Protocol
Method: Base-Catalyzed Cyclocondensation in Ethanol Applicability: High-yield synthesis of

2,4-diaryl-2,3,4,5-tetrahydro-1,5-benzoxazepines.

Reagents & Equipment[1][2][3]
Precursors:o-Aminophenol (10 mmol), Substituted Chalcone (10 mmol).

Solvent: Absolute Ethanol (20-30 mL).

Catalyst/Base: Glacial Acetic Acid (catalytic) OR 10% NaOH (aq) (5 mL).

Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath.

Step-by-Step Methodology
Preparation of Chalcone: (If not commercially available) React equimolar amounts of a

substituted acetophenone and a substituted benzaldehyde in ethanol with 40% NaOH. Stir at

room temperature for 12-24 hours. Pour into ice water, acidify with HCl, filter, and

recrystallize the chalcone solid.

Condensation Reaction:

Dissolve the chalcone (1.0 equiv) and o-aminophenol (1.0 equiv) in absolute ethanol.

Add the catalyst.[1][4][5][6] Recommendation: For acid-sensitive substrates, use glacial

acetic acid (approx. 1 mL). For robust substrates, 10% NaOH (5 mL) promotes rapid

cyclization.

Reflux the mixture with stirring for 6–8 hours. Monitor progress via TLC (Solvent system:

Hexane:Ethyl Acetate 7:3).

Work-up:

Cool the reaction mixture to room temperature.
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Pour the mixture onto crushed ice (approx. 100 g) with vigorous stirring.

A solid precipitate should form immediately. Allow it to settle for 30 minutes.

Purification:

Filter the precipitate under vacuum.

Wash the solid with cold water (

mL) to remove excess base/acid and unreacted starting materials.

Recrystallization: Dissolve the crude solid in hot ethanol (or an ethanol/acetone mixture).

Allow to cool slowly to yield pure crystals.

Validation Check:

IR Spectroscopy: Look for the disappearance of the carbonyl peak (

,

) of the chalcone and the appearance of the imine stretch (

,

) and ether linkage (

,

).

Yield Expectations: 65–85% depending on substituents.

Part 2: Bioactivity Landscape & SAR
The 1,5-benzoxazepine core is a versatile pharmacophore.[7][8][9][10] Recent studies (2020–

2025) have highlighted its efficacy in oncology and infectious diseases.

Anticancer Activity
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Derivatives of 1,5-benzoxazepine have shown significant cytotoxicity against breast cancer

(MCF-7, MDA-MB-231) and leukemia (K562) cell lines.

Mechanism of Action:

Apoptosis Induction: Upregulation of Bax and Caspase-3; downregulation of Bcl-2.[11]

Cell Cycle Arrest: Potent derivatives (e.g., RS03) induce arrest at the G2/M phase,

preventing mitosis.

Key Data:

Compounds with a 2,2-dimethyl substitution pattern on the oxazepine ring often display

superior metabolic stability and potency.

Halogenated phenyl rings (e.g., 2-chlorophenyl) at position 4 significantly enhance

cytotoxicity (

against MCF-7).[12]

Antimicrobial Activity
While generally less potent than their benzothiazepine counterparts, specific 1,5-

benzoxazepines exhibit bacteriostatic activity against Gram-positive bacteria (S. aureus, B.

subtilis) and Gram-negative bacteria (E. coli).

SAR Insight: Electron-withdrawing groups (Cl, F,

) on the phenyl ring at position 4 are critical for antimicrobial efficacy.

Structure-Activity Relationship (SAR) Analysis
The biological profile can be fine-tuned by modifying three key regions of the scaffold:
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Figure 2: Structure-Activity Relationship (SAR) map for 1,5-benzoxazepine derivatives.

Part 3: Data Summary
Table 1: Comparative Bioactivity of Selected 1,5-Benzoxazepine Derivatives

Compound
Code

C2
Substituent

C4 Aryl
Substituent

Target Cell
Line /
Organism

Activity
Metric

Ref

RS03 2,2-Dimethyl
2-

Chlorophenyl

MCF-7

(Breast

Cancer)

[1]

RS12
2,2,4-

Trimethyl
Phenyl

MDA-MB-231

(Metastatic

Breast)

Moderate

Cytotoxicity
[1]

M13-M22 H 4-Nitrophenyl S. aureus

High

Inhibition

Zone

[2]

Generic H

4-

Methoxyphen

yl

E. coli
Moderate

Activity
[3]

Table 2: Reaction Conditions vs. Yield (Synthesis from o-Aminophenol)
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Catalyst /
Conditions

Solvent Time (h)
Average Yield
(%)

Notes

10% NaOH /

Reflux
Ethanol 6–8 75–87%

Robust, standard

method.

Glacial AcOH /

Microwave
DMF 0.05 (3 min) 82–90%

Rapid, requires

microwave

reactor.

Enzymatic

(Lipase/Tyrosina

se)

Buffer/THF 48 50–70%
Green, high atom

economy, slower.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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